2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common approach starts with the preparation of the 1,3-benzodioxole moiety, which is then coupled with piperazine. The resulting intermediate is further reacted with a chlorophenyl-substituted quinazolinone under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like chloroform, DMSO, or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target pathways.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound shares the benzodioxole and piperazine moieties but has a pyrimidine core instead of a quinazolinone core.
N-(1,3-benzodioxol-5-ylmethyl)nonanamide: This compound also contains the benzodioxole moiety but differs significantly in its overall structure and properties.
Uniqueness
The uniqueness of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H25ClN4O3 |
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Molecular Weight |
477.0 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H25ClN4O3/c27-20-3-1-2-18(11-20)19-12-22-21(23(32)13-19)14-28-26(29-22)31-8-6-30(7-9-31)15-17-4-5-24-25(10-17)34-16-33-24/h1-5,10-11,14,19H,6-9,12-13,15-16H2 |
InChI Key |
BUEMFYMBXSFYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)CC(CC5=O)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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